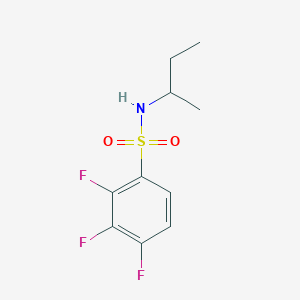
(2R,3S)-3-(piperidin-1-ylmethyl)oxirane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-3-(piperidin-1-ylmethyl)oxirane-2-carboxylic acid is a chiral epoxide derivative with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(piperidin-1-ylmethyl)oxirane-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a chiral epoxide and a piperidine derivative.
Epoxidation: The formation of the oxirane ring can be achieved through epoxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA) or other peracids.
Nucleophilic Substitution: The piperidine ring is introduced via nucleophilic substitution reactions, where the piperidine derivative reacts with the epoxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S)-3-(piperidin-1-ylmethyl)oxirane-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, including its ability to act as a precursor for drug development.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2R,3S)-3-(piperidin-1-ylmethyl)oxirane-2-carboxylic acid would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-3-(morpholin-1-ylmethyl)oxirane-2-carboxylic acid
- (2R,3S)-3-(pyrrolidin-1-ylmethyl)oxirane-2-carboxylic acid
- (2R,3S)-3-(azetidin-1-ylmethyl)oxirane-2-carboxylic acid
Uniqueness
(2R,3S)-3-(piperidin-1-ylmethyl)oxirane-2-carboxylic acid is unique due to its specific chiral configuration and the presence of the piperidine ring. This structural feature may impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(2R,3S)-3-(piperidin-1-ylmethyl)oxirane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c11-9(12)8-7(13-8)6-10-4-2-1-3-5-10/h7-8H,1-6H2,(H,11,12)/t7-,8+/m0/s1 |
InChI Key |
SEQFQDUFFYQLLO-JGVFFNPUSA-N |
Isomeric SMILES |
C1CCN(CC1)C[C@H]2[C@@H](O2)C(=O)O |
Canonical SMILES |
C1CCN(CC1)CC2C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3'-Methyl-[2,2'-bithiophene]-3-carbaldehyde](/img/structure/B14905632.png)
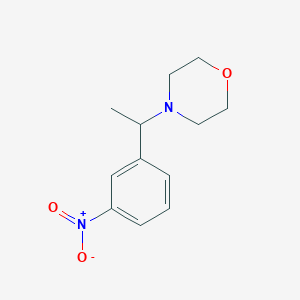
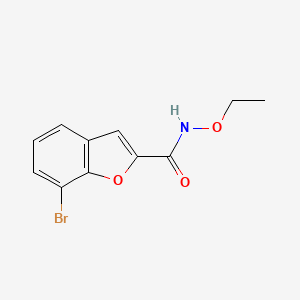

![(4aS,5aR)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14905654.png)
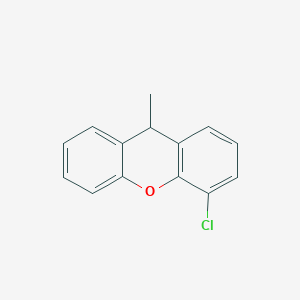
![2-[(2-aminophenyl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B14905666.png)

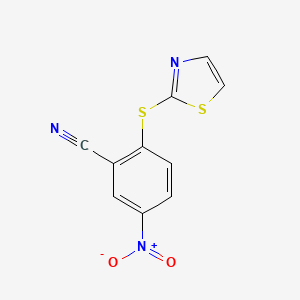
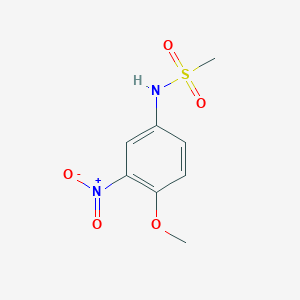
![tert-Butyl 2'-isopropyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14905696.png)

